Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate
CAS No.: 1710695-41-2
Cat. No.: VC4819782
Molecular Formula: C10H7FINO2
Molecular Weight: 319.074
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1710695-41-2 |
---|---|
Molecular Formula | C10H7FINO2 |
Molecular Weight | 319.074 |
IUPAC Name | methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)7-5(11)3-2-4-6(7)13-9/h2-4,13H,1H3 |
Standard InChI Key | UNEARLUJTIOHFI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=C(N1)C=CC=C2F)I |
Introduction
Chemical Structure and Substituent Effects
The indole core of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern—fluoro at C4, iodo at C3, and a methyl ester at C2—introduces steric and electronic modifications that influence reactivity. Fluorine’s electronegativity (-I effect) deactivates the aromatic ring, directing electrophilic substitution to meta and para positions relative to the fluorine. Iodine, a heavy halogen, contributes steric bulk and polarizability, potentially enhancing intermolecular interactions in crystal lattices or biological targets.
Comparative data for analogous compounds, such as methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 518058-71-4), reveal molecular weights near 319.07 g/mol and similar solubility profiles in polar aprotic solvents like dimethyl sulfoxide (DMSO). A hypothetical table for methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate can be extrapolated:
Property | Value |
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Molecular Formula | CHFINO |
Molecular Weight | 319.07 g/mol |
Predicted LogP | 2.8 (Estimated via analog data) |
Solubility in DMSO | >10 mg/mL |
Synthetic Routes and Optimization
The synthesis of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate would likely follow modular strategies employed for halogenated indoles. A plausible pathway involves:
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Indole Ring Formation: Fischer indole synthesis using 4-fluoroaniline and a ketone precursor under acidic conditions .
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Iodination: Electrophilic iodination at C3 using iodine monochloride (ICl) in acetic acid, leveraging fluorine’s directing effects.
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Esterification: Treatment with methyl chloroformate in the presence of a base like pyridine to introduce the methyl ester .
Key challenges include avoiding over-iodination and ensuring regioselectivity. Catalytic Lewis acids such as BF-etherate may improve yields during iodination. Reaction conditions typically require anhydrous environments and temperatures between 0–25°C to minimize side reactions .
Physicochemical Properties and Stability
The compound’s stability is influenced by the electron-withdrawing fluorine and iodine substituents. Accelerated stability studies on analogs suggest decomposition temperatures above 150°C, with hydrolysis of the ester group being a primary degradation pathway under acidic or basic conditions. Spectroscopic data for related compounds include:
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H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding observed near electronegative substituents .
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C NMR: The carbonyl carbon of the ester appears near δ 165 ppm .
Industrial and Material Science Applications
Halogenated indoles are precursors in organic electronics due to their electron-deficient aromatic systems. The iodine atom’s polarizability could facilitate charge-transfer interactions in photovoltaic materials. Additionally, the compound’s robust crystal packing, inferred from analogs, may suit it for use in nonlinear optical materials.
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiomerically pure variants.
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Biological Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.
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Material Characterization: Investigating thin-film properties for organic semiconductor applications.
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